10-羟基乌头碱

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

10-Hydroxy aconitine is a diterpenoid alkaloid derived from the Aconitum species. It is known for its potent biological activities, including analgesic, anti-inflammatory, and anti-tumor properties. This compound is a hydroxylated derivative of aconitine, which is one of the primary bioactive components found in Aconitum plants .

科学研究应用

10-Hydroxy aconitine has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying the reactivity of diterpenoid alkaloids.

Biology: Investigated for its effects on cellular processes and signaling pathways.

Medicine: Explored for its potential therapeutic effects, particularly in pain management and anti-inflammatory treatments.

Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry

作用机制

Target of Action

10-Hydroxy aconitine, a derivative of aconitine, primarily targets cardiac and skeletal muscles and neurons . It interacts with the voltage-dependent sodium-ion channels , which are proteins in the cell membranes of these excitable tissues . These proteins are highly selective for sodium ions .

Mode of Action

10-Hydroxy aconitine can induce changes in the electrophysiological activity of cardiac myocytes by regulating sodium, calcium, and potassium currents . This interaction with ion channels alters the electrical activity of the cells, leading to various physiological effects .

Biochemical Pathways

The mechanisms of cardiotoxicity of 10-Hydroxy aconitine may be related to triggering mitochondrial dysfunction by inducing mitochondrial apoptosis and autophagy . It also appears to affect the NLRP3 inflammasome , a component of the immune system that regulates the activation of caspase-1 and promotes the maturation and secretion of pro-inflammatory cytokines .

Pharmacokinetics

10-Hydroxy aconitine exhibits characteristics of poor bioavailability , wide distribution, and slow elimination . After oral and intravenous administration in rats, it was found that the bioavailability of 10-Hydroxy aconitine was 17.6% . The half-life (t1/2) was 1.3 hours for intravenous and 3.1 hours for oral administration .

Result of Action

The action of 10-Hydroxy aconitine leads to significant physiological changes. After treatment, the heart rate of animals was observed to be abnormal, and the morphology and function of myocardial cells were significantly changed . It also led to a significant reduction in tumor cell proliferation .

生化分析

Biochemical Properties

10-Hydroxy aconitine plays a significant role in biochemical reactions, particularly in its interaction with sodium-ion channels. It binds to the neurotoxin binding site 2 on the alpha subunit of these channels, resulting in prolonged opening of the sodium-ion channels . This interaction leads to a depolarizing shift in the resting membrane potential and causes repetitive firing of action potentials in excitable membranes . Additionally, 10-Hydroxy aconitine interacts with various enzymes and proteins involved in cellular signaling pathways, contributing to its diverse biological effects.

Cellular Effects

10-Hydroxy aconitine exerts profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 10-Hydroxy aconitine has been shown to affect the respiratory activity of brainstem-spinal cord preparations isolated from newborn rats, leading to an increase in respiratory rhythm and a decrease in inspiratory burst amplitude . Moreover, it has been reported to exhibit anti-cancerous activity in mice gastric cancer cells and S180 cells, as well as the ability to inhibit spontaneous metastasis of Lewis lung cancer cells .

Molecular Mechanism

The molecular mechanism of 10-Hydroxy aconitine involves its interaction with voltage-dependent sodium-ion channels. By binding to these channels, 10-Hydroxy aconitine suppresses the conformational change from the active state to the inactive state, resulting in prolonged sodium-ion channel opening . This action leads to increased sodium influx, which can cause depolarization and repetitive firing of action potentials. Additionally, 10-Hydroxy aconitine may influence gene expression and enzyme activity, further contributing to its biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 10-Hydroxy aconitine can change over time. Studies have shown that its stability and degradation can impact its long-term effects on cellular function. For example, the facilitated burst rhythm of inspiratory neurons after 10-Hydroxy aconitine treatment disappeared in a low calcium/high magnesium synaptic blockade solution . This indicates that the temporal effects of 10-Hydroxy aconitine are influenced by the experimental conditions and the stability of the compound.

Dosage Effects in Animal Models

The effects of 10-Hydroxy aconitine vary with different dosages in animal models. In mice pain models, 10-Hydroxy aconitine treatment at concentrations of 0.3 mg/kg and 0.9 mg/kg improved pain thresholds similar to the positive drug aspirin . Higher doses of 10-Hydroxy aconitine can lead to toxic or adverse effects, such as systemic paralysis, nausea, vomiting, dizziness, palpitation, hypotension, arrhythmia, shock, dyspnea, and coma . These findings highlight the importance of dosage in determining the therapeutic and toxic effects of 10-Hydroxy aconitine.

Metabolic Pathways

10-Hydroxy aconitine is involved in various metabolic pathways, including those related to its biosynthesis and degradation. The compound shares common biosynthesis pathways with other aconitine alkaloids, involving the accumulation of amine and aldehyde precursors, formation of iminium cations, and Mannich-like reactions . These metabolic pathways are crucial for the production and regulation of 10-Hydroxy aconitine and its derivatives.

Transport and Distribution

The transport and distribution of 10-Hydroxy aconitine within cells and tissues involve interactions with transporters and binding proteins. Studies have shown that 10-Hydroxy aconitine can be transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of 10-Hydroxy aconitine within specific tissues and organs are influenced by its interactions with cellular transport mechanisms and binding proteins.

Subcellular Localization

The subcellular localization of 10-Hydroxy aconitine plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, the subcellular localization of 10-Hydroxy aconitine in yeast cells has been shown to affect its catalytic efficiency and transformation rates . Understanding the subcellular localization of 10-Hydroxy aconitine is essential for elucidating its biological effects and potential therapeutic applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxy aconitine typically involves the hydroxylation of aconitine. This process can be achieved through various chemical reactions, including selective oxidation. One common method involves the use of oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions to introduce the hydroxyl group at the desired position .

Industrial Production Methods: Industrial production of 10-Hydroxy aconitine often relies on the extraction and purification from natural sources, primarily Aconitum plants. The process involves several steps:

Extraction: The plant material is subjected to solvent extraction to isolate the alkaloids.

化学反应分析

Types of Reactions: 10-Hydroxy aconitine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to remove the hydroxyl group, reverting to aconitine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, osmium tetroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of aconitine.

Substitution: Formation of various substituted derivatives.

相似化合物的比较

Aconitine: The parent compound, known for its potent toxicity and similar biological activities.

Mesaconitine: Another hydroxylated derivative with comparable properties.

Hypaconitine: A related compound with distinct pharmacological effects

Uniqueness of 10-Hydroxy aconitine: 10-Hydroxy aconitine stands out due to its specific hydroxylation pattern, which imparts unique biological activities and potentially lower toxicity compared to aconitine. Its distinct chemical structure allows for targeted interactions with molecular pathways, making it a valuable compound for research and therapeutic applications .

属性

CAS 编号 |

41849-35-8 |

|---|---|

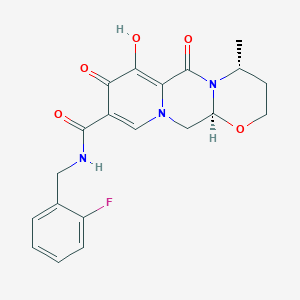

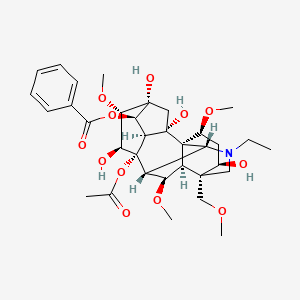

分子式 |

C34H47NO12 |

分子量 |

661.7 g/mol |

IUPAC 名称 |

[(2S,3S,4R,5R,6S,7S,8S,13R,14R,16S,17R,18R)-8-acetyloxy-11-ethyl-2,5,7,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |

InChI |

InChI=1S/C34H47NO12/c1-7-35-15-30(16-42-3)19(37)13-20(43-4)33-23(30)22(44-5)21(25(33)35)34(47-17(2)36)24-27(46-29(39)18-11-9-8-10-12-18)31(40,14-32(24,33)41)28(45-6)26(34)38/h8-12,19-28,37-38,40-41H,7,13-16H2,1-6H3/t19-,20+,21?,22+,23-,24+,25?,26+,27-,28+,30+,31-,32+,33?,34+/m1/s1 |

InChI 键 |

GMSKTJVHWUUOMY-LSNKLNPBSA-N |

SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4(CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC(=O)C)OC)OC)O)COC |

手性 SMILES |

CCN1C[C@@]2([C@@H](C[C@@H](C34[C@@H]2[C@H](C(C31)[C@@]5([C@@H]6[C@]4(C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)O)OC(=O)C)OC)OC)O)COC |

规范 SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4(CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC(=O)C)OC)OC)O)COC |

同义词 |

Aconifine; Nagarine; Nagarine (C34 alkaloid); 8β-Acetoxy-14α-benzoyloxy-N-ethyl-3α,10β,13β,15α-tetrahydroxy-1α,6α,16β-trimethoxy-4β-(methoxymethylene)aconitane; Aconitane-3,8,10,13,14,15-hexol, 20-ethyl-1,6,16-trimethoxy-4-(methoxymethyl)-, 8-acetate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。